Cas no 1216478-97-5 (Bis(N,N-dibutylamine)-N,N’-disulfide-d36)

Bis(N,N-dibutylamine)-N,N’-disulfide-d36 化学的及び物理的性質
名前と識別子
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- Bis(N,N-dibutylamine)-N,N’-disulfide-d36
- N-[[Bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]disulfanyl]-1,1,2,2,3,3,4,4,4-nonadeuterio-N-(1,1,
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- インチ: 1S/C16H36N2S2/c1-5-9-13-17(14-10-6-2)19-20-18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2
- InChIKey: PAJQNXUWYZXFIX-NTUWNVOTSA-N
- ほほえんだ: S(N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])SN(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 15
- 複雑さ: 155
- トポロジー分子極性表面積: 57.1
Bis(N,N-dibutylamine)-N,N’-disulfide-d36 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B426162-25mg |
Bis(N,N-dibutylamine)-N,N’-disulfide-d36 |
1216478-97-5 | 25mg |
$ 1608.00 | 2023-09-08 | ||
TRC | B426162-2.5mg |
Bis(N,N-dibutylamine)-N,N’-disulfide-d36 |
1216478-97-5 | 2.5mg |
$ 201.00 | 2023-09-08 |
Bis(N,N-dibutylamine)-N,N’-disulfide-d36 関連文献
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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9. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
Bis(N,N-dibutylamine)-N,N’-disulfide-d36に関する追加情報
Introduction to Bis(N,N-dibutylamine)-N,N’-disulfide-d36: Applications and Recent Research Developments
Bis(N,N-dibutylamine)-N,N’-disulfide-d36 is a specialized chemical compound characterized by its unique molecular structure and properties. This compound, identified by the CAS number 1216478-97-5, has garnered significant attention in the field of chemical and biomedical research due to its versatile applications. The presence of deuterium isotopes (indicated by the "-d36" suffix) enhances its utility in various analytical and synthetic processes, making it a valuable tool for researchers.
The molecular structure of Bis(N,N-dibutylamine)-N,N’-disulfide-d36 consists of two N,N-dibutylamine groups linked by a disulfide bridge. This configuration imparts unique reactivity and stability, which are critical for its use in multiple scientific domains. The disulfide bond, in particular, is known for its ability to undergo redox reactions, making it suitable for applications in catalysis and material science.
In recent years, Bis(N,N-dibutylamine)-N,N’-disulfide-d36 has been explored for its potential in pharmaceutical research. Its stability under various conditions and the inertness of deuterium isotopes make it an ideal candidate for studying reaction mechanisms and kinetic processes. Researchers have leveraged this compound to develop novel methodologies for drug synthesis, aiming to improve both efficiency and selectivity.
One of the most intriguing aspects of Bis(N,N-dibutylamine)-N,N’-disulfide-d36 is its application in spectroscopic studies. The deuterium labeling provides a means to distinguish between hydrogen and deuterium atoms in complex molecular systems, enabling high-resolution NMR spectroscopy. This capability is particularly valuable in structural biology, where precise atomic resolution is essential for understanding protein-ligand interactions.
The compound has also found utility in the development of advanced materials. Its unique chemical properties make it suitable for creating polymers with enhanced thermal stability and mechanical strength. These materials are being investigated for use in aerospace, automotive, and electronics industries, where high performance under extreme conditions is paramount.
Recent research has highlighted the role of Bis(N,N-dibutylamine)-N,N’-disulfide-d36 in green chemistry initiatives. The use of deuterium isotopes allows for the design of more sustainable chemical processes by reducing unwanted side reactions. This aligns with global efforts to minimize environmental impact while maintaining high standards of scientific inquiry.
The pharmaceutical industry has been particularly interested in the potential of Bis(N,N-dibutylamine)-N,N’-disulfide-d36 as a building block for new drug candidates. Its ability to participate in redox reactions makes it a promising candidate for developing therapeutic agents that require precise control over reaction pathways. Additionally, the stability provided by the disulfide bond ensures that drug candidates remain active under various physiological conditions.
In conclusion, Bis(N,N-dibutylamine)-N,N’-disulfide-d36 represents a significant advancement in chemical research with wide-ranging applications. From improving drug synthesis to enabling high-resolution spectroscopic studies, this compound offers numerous opportunities for innovation. As research continues to evolve, the potential uses of Bis(N,N-dibutylamine)-N,N’-disulfide-d36 are expected to expand, further solidifying its importance in both academic and industrial settings.
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